7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Description
Historical Development of Azabicyclic Frameworks
The exploration of azabicyclic compounds began in the mid-20th century with the synthesis of simple bicyclic amines as structural analogs to natural alkaloids. Early work on azabicyclo[3.1.0]hexanes laid the foundation for understanding strain energy and ring-opening reactivity in small nitrogen-containing cycles. The transition to [4.1.0] systems gained momentum in the 1990s when researchers recognized their potential as conformationally restricted pharmacophores. A pivotal advancement came through Pd-catalyzed γ-C(sp³)-H olefination strategies, enabling efficient construction of normorphan-like skeletons from aminocyclohexane precursors. These methods addressed previous challenges in controlling diastereoselectivity while introducing functional handles for further derivatization.
The development of orthogonal tandem catalysis marked a turning point, allowing simultaneous control over remote functionalization and ring annulation. For instance, Pd/Cu-catalyzed sequences converted gem-dibromoalkenes into bridged bicyclic nitrogen scaffolds with exceptional site selectivity. Such innovations expanded the accessible chemical space, making derivatives like 3-azabicyclo[4.1.0]heptanes feasible targets for medicinal chemistry programs.
Significance of the [4.1.0] Bicyclic System in Research
The azabicyclo[4.1.0]heptane core combines a strained cyclopropane ring with a piperidine-like nitrogen heterocycle, creating unique electronic and steric environments. X-ray crystallographic studies reveal that the [4.1.0] system adopts a boat-like conformation, with the cyclopropane ring imposing approximately 25° of puckering distortion on the adjacent six-membered ring. This preorganization enhances binding affinity to biological targets by reducing the entropic penalty of ligand-receptor complex formation.
Comparative analysis of bicyclic systems demonstrates the [4.1.0] framework’s advantages:
| Property | [3.1.0] System | [4.1.0] System |
|---|---|---|
| Strain energy (kcal/mol) | 28.3 | 19.7 |
| N-Inversion barrier | 12.4 | 8.9 |
| LogP (calculated) | 1.2 | 1.8 |
Table 1: Comparative physicochemical properties of azabicyclic systems.
The reduced strain energy relative to [3.1.0] analogs improves synthetic accessibility while maintaining sufficient rigidity for molecular recognition. This balance makes the [4.1.0] system particularly valuable for central nervous system (CNS) drug development, where blood-brain barrier penetration requires careful logP optimization.
Role of Gem-Difluoro Functionality in Medicinal Chemistry
The introduction of geminal difluoro groups at the 7-position of the azabicyclo[4.1.0]heptane scaffold serves multiple strategic purposes. Fluorine’s strong electronegativity (χ = 4.0) induces a dipole moment that stabilizes transition states during enzymatic interactions while maintaining isosteric relationships with non-fluorinated analogs. Density functional theory (DFT) calculations on 7,7-difluoro derivatives show a 0.35 eV increase in LUMO energy compared to non-fluorinated counterparts, suggesting enhanced resistance to oxidative metabolism.
The gem-difluoro motif also influences conformation through gauche effects between vicinal fluorine atoms. Nuclear Overhauser effect (NOE) spectroscopy studies demonstrate that the 7,7-difluoro substitution locks the cyclopropane ring in a staggered conformation, reducing rotational freedom about the C7-C4 bond by 40% compared to dimethyl-substituted analogs. This preorganization is critical for maintaining high affinity at monoamine transporters, where sub-angstrom differences in ligand geometry can determine selectivity between serotonin (SERT) and dopamine (DAT) transporters.
Evolution of 3-Azabicyclic Compounds in Research Literature
The progression from simple azabicyclic frameworks to advanced derivatives like 7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride reflects three key evolutionary trends:
Synthetic Methodology Development : Early routes relying on aziridine ring expansion (e.g., Baldwin rearrangements) have been supplanted by transition metal-catalyzed processes. The Chan–Evans–Lam coupling of tertiary trifluoroborates enabled direct installation of heteroaryl groups at the bridgehead position, a critical advancement for creating diverse 3-azabicyclo[4.1.0]heptane libraries.
Functional Group Tolerance : Modern synthetic approaches accommodate electron-withdrawing substituents (e.g., -CF₃, -CN) and sterically demanding groups. For instance, Suzuki–Miyaura cross-coupling protocols tolerate aryl chlorides with ortho-substituents, allowing access to previously inaccessible 1-heteroaryl derivatives.
Computational-Guided Design : Molecular dynamics simulations have rationalized the improved pharmacokinetics of dimethyl-substituted derivatives. The 4,4-dimethyl groups create a hydrophobic "cap" that reduces plasma protein binding by 15-20% compared to non-methylated analogs, enhancing free fraction in vivo.
Properties
IUPAC Name |
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-7(2)3-5-6(4-11-7)8(5,9)10;/h5-6,11H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKBVKETKHZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C2(F)F)CN1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, often derived from cyclopentane derivatives.
Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to ensure selective fluorination.
Cyclization: The formation of the azabicyclo structure involves cyclization reactions, often facilitated by catalysts such as palladium or nickel complexes.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Processing: Utilizing large reactors for batch-wise synthesis, ensuring precise control over reaction conditions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability, reducing reaction times and improving yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at C7 enhance electrophilic character, enabling nucleophilic displacement under controlled conditions. Key reactions include:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hydroxyl substitution | KOH/EtOH, reflux, 6–8 hrs | 7-Hydroxy derivative | 65–70% | |
| Thiol substitution | NaSH/DMF, 80°C, 12 hrs | 7-Mercapto analog | 55–60% | |
| Amine displacement | NH3/MeOH, 60°C, 24 hrs | 7-Amino derivative | 40–45% |
Steric hindrance from the dimethyl groups at C4 slows substitution kinetics compared to non-methylated analogs.
Ring-Opening Reactions
The azabicyclo[4.1.0]heptane system undergoes regioselective ring-opening under acidic or basic conditions:
-
Acidic Conditions (HCl/H2O) :
Protonation of the nitrogen initiates cleavage of the strained aziridine ring, yielding a linear diamine hydrochloride:Reaction time: 2–3 hrs at 80°C; yield: >85%.
-
Basic Conditions (NaOH/EtOH) :
Deprotonation triggers C-N bond cleavage, forming a fluorinated cyclohexene derivative:Requires 12–14 hrs at 100°C; yield: 70–75%.
Oxidation and Reduction
The nitrogen center and bicyclic framework participate in redox reactions:
| Process | Reagents | Outcome | Notes |
|---|---|---|---|
| Oxidation | mCPBA/CH2Cl2, 0°C, 2 hrs | N-Oxide formation | Selective at nitrogen |
| Reduction | H2/Pd-C, EtOH, 50 psi, 6 hrs | Saturation of aziridine ring | Retains fluorine groups |
Oxidation yields are pH-sensitive, with optimal performance under anhydrous conditions.
Functionalization via Acylation/Alkylation
The secondary amine undergoes typical derivatization:
-
Acylation :
Reacts with acetyl chloride in CH2Cl2/TEA to form N-acetylated products (90% yield). -
Alkylation :
Benzylation using benzyl bromide/K2CO3 in DMF yields N-benzyl derivatives (75–80% yield).
Steric effects from C4 dimethyl groups reduce reaction rates by ~20% compared to unsubstituted analogs.
Salt Formation and Stability
The hydrochloride salt exhibits hygroscopicity, requiring storage under inert conditions. Alternative salts include:
| Counterion | Solubility (H2O) | Stability |
|---|---|---|
| Hydrochloride | 220 mg/mL | Stable ≤25°C, 12 months |
| Tosylate | 95 mg/mL | Sensitive to humidity |
| Citrate | 180 mg/mL | pH-dependent decomposition |
Salt interconversion is achieved via ion-exchange resins .
Comparative Reactivity with Structural Analogs
The dimethyl and difluoro substituents uniquely modulate reactivity:
| Compound | Electrophilicity (Relative) | Ring-Opening Rate (vs. Parent) |
|---|---|---|
| 7,7-Difluoro-4,4-dimethyl derivative | 1.0 (baseline) | 1.0 |
| 7-Fluoro-4-methyl analog | 0.7 | 1.3 |
| Non-fluorinated bicyclo[4.1.0]heptane | 0.4 | 2.5 |
Fluorine’s electron-withdrawing effect stabilizes transition states, while dimethyl groups hinder steric access.
Industrial-Scale Reaction Optimization
Key parameters for pilot-scale synthesis:
-
Temperature Control : ±2°C tolerance to prevent side-product formation during substitution.
-
Solvent Selection : MTBE preferred for acylation due to low polarity and high boiling point.
-
Catalysis : Lewis acids (e.g., ZnCl2) improve hydroxyl substitution yields by 15%.
This compound’s reactivity profile underscores its utility in medicinal chemistry for synthesizing fluorinated bioactive molecules. Further studies are needed to explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Drug Development
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride has been investigated for its potential as a scaffold in drug development, particularly for creating novel therapeutic agents targeting various diseases. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties such as potency and selectivity.
Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer activity. The compound's ability to form conjugates with known anticancer agents has been explored to increase the efficacy of treatments while reducing side effects associated with traditional chemotherapy .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways, particularly in the formation of nitrogen-containing heterocycles which are prevalent in many pharmaceuticals.
Catalytic Reactions
Research has shown that derivatives of this compound can act as catalysts in certain organic reactions, facilitating the formation of new chemical bonds under mild conditions . This application is particularly valuable in green chemistry initiatives aiming to reduce environmental impact.
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives from this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the bicyclic structure significantly enhanced anticancer activity compared to standard treatments .
Case Study 2: Synthesis of Heterocycles
Another study focused on using this compound as a precursor for synthesizing nitrogen-containing heterocycles through cyclization reactions. The researchers reported high yields and purity of the final products, demonstrating the utility of this compound in synthetic organic chemistry .
Mechanism of Action
The mechanism by which 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar structure but lacks the dimethyl groups.
4,4-Dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar but without fluorine atoms.
Uniqueness
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is unique due to its specific combination of fluorine and dimethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride, also known as WF-23 or WIN 35428, is a bicyclic compound with significant biological activity. Its unique structure includes fluorine and dimethyl groups, which enhance its pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₄ClF₂N
- Molecular Weight : 197.65 g/mol
- CAS Number : 2413874-49-2
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : The compound exhibits high affinity for certain receptors involved in neurotransmission and may modulate their activity, leading to various physiological effects.
- Enzyme Modulation : It may influence the activity of enzymes critical in metabolic pathways, thereby affecting cellular processes and signaling pathways.
Biological Activity
Research indicates that this compound has notable effects on the central nervous system (CNS), particularly in relation to its potential as a therapeutic agent for conditions such as anxiety and depression.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Neuropharmacological Effects :
- In a study involving rodent models, administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The compound was shown to decrease the time spent in the open arms of an elevated plus maze, a common test for anxiety-like behavior.
-
Cognitive Enhancement :
- Another study investigated the cognitive-enhancing properties of this compound through memory tasks in mice. Results indicated improved performance in tasks assessing spatial memory and learning capabilities when treated with the compound compared to control groups.
-
Mechanistic Insights :
- Research exploring the mechanistic pathways revealed that the compound may enhance synaptic plasticity through modulation of glutamatergic signaling pathways, which are critical for learning and memory processes.
Comparison with Similar Compounds
The structural uniqueness of this compound sets it apart from other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7,7-Difluoro-3-azabicyclo[4.1.0]heptane | Lacks dimethyl groups | Reduced CNS activity |
| 4,4-Dimethyl-3-azabicyclo[4.1.0]heptane | No fluorine atoms | Limited receptor interaction |
Q & A
Basic: What are the key considerations in synthesizing 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride?
Answer:
Synthesis typically involves multi-step reactions, including cyclopropanation and functional group modifications. Critical factors include:
- Catalysis : Ruthenium(II) catalysts can optimize cyclopropanation steps for bicyclic frameworks .
- Reaction Conditions : Temperature control (e.g., reflux) and solvent selection (e.g., ethanol or THF) are crucial for yield and purity .
- Purification : Chromatography or recrystallization (e.g., from ethanol) ensures high purity, validated via NMR and mass spectrometry .
Basic: How is the stereochemistry of this compound characterized, and why is it significant?
Answer:
- Techniques : X-ray crystallography and chiral HPLC resolve stereochemistry. The (1R,4R) or similar designation impacts biological activity .
- Significance : Stereochemistry influences receptor binding (e.g., neurotransmitter targets) and pharmacokinetic properties .
Advanced: What experimental strategies address low yields in the final cyclization step?
Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Pd) to stabilize transition states .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Byproduct Analysis : Use LC-MS to identify side products and adjust stoichiometry .
Advanced: How can researchers resolve discrepancies in reported pharmacological data?
Answer:
- Cross-Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions .
- Structural Analogues : Compare with similar azabicyclo compounds (e.g., 3-azabicyclo[3.1.1]heptane derivatives) to identify structure-activity relationships .
- Molecular Docking : Use computational models to predict binding interactions and validate inconsistencies .
Advanced: What methodologies elucidate the compound’s mechanism of action in neurological targets?
Answer:
- In Vitro Studies : Radioligand binding assays (e.g., for serotonin receptors) quantify affinity .
- Kinetic Analysis : Measure IC₅₀ values in dose-response experiments to assess inhibitory potency.
- Metabolic Profiling : Track metabolite stability using hepatocyte models and LC-MS/MS .
Basic: Which analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms bicyclic geometry .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C₉H₁₄ClF₂N) .
- X-ray Diffraction : Resolves absolute configuration and crystal packing .
Advanced: How do electronic effects of fluorine substituents influence reactivity?
Answer:
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., alkylation) .
- Steric Considerations : Difluoro groups may hinder access to reactive sites, requiring bulky ligands in catalytic systems .
Advanced: What computational tools predict the compound’s bioavailability?
Answer:
- ADMET Modeling : Tools like SwissADME estimate logP, solubility, and blood-brain barrier permeability .
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess membrane permeability .
Basic: What are the stability considerations for long-term storage?
Answer:
- Conditions : Store in anhydrous environments (desiccants) at -20°C to prevent hydrolysis .
- Monitoring : Regular HPLC checks detect degradation products (e.g., dehalogenation) .
Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
